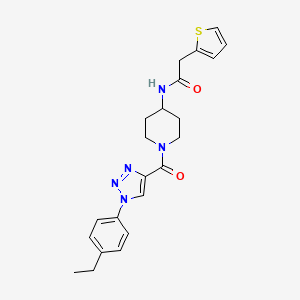

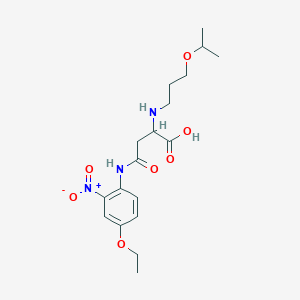

![molecular formula C18H20ClN3O3 B2385042 1-[1-(3-Chlorobenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione CAS No. 2097863-34-6](/img/structure/B2385042.png)

1-[1-(3-Chlorobenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Scientific Research Applications

Synthesis and Biological Activities

Dihydropiperazine Neonicotinoid Compounds : Research highlights the synthesis of dihydropiperazine compounds and their insecticidal activity, noting the bioisosteric replacement of the imidazolidine ring system with dihydropiperazine for enhanced rigidity and potential bioactivity against insect pests (Samaritoni et al., 2003).

Antimicrobial and Antifungal Applications : Studies on the synthesis of structurally diverse thiazolidine-2,4-dione derivatives show significant antibacterial and antifungal activities. These compounds, including those with piperazine moieties, have been evaluated for their potential as antimicrobial and antifungal agents (Mohanty et al., 2015).

Anticancer Activity : A study focusing on N-substituted indole derivatives linked to the thiazolidine-2,4-dione structure has demonstrated promising anticancer activity, suggesting potential applications in cancer treatment (Kumar & Sharma, 2022).

Antidiabetic Agents : The design and synthesis of novel thiazolidine-2,4-dione derivatives as antidiabetic agents have been explored, showing significant potential in reducing blood glucose levels, highlighting their relevance in diabetes research (Kadium et al., 2022).

Chemical Synthesis and Characterization

- Synthesis Techniques : Innovative synthesis methods for creating a wide array of derivatives have been developed, including multi-component, 1,3-dipolar cycloaddition reactions. These methods facilitate the creation of novel hybrid spiroheterocycles, contributing to the diversity of chemical compounds available for further biological evaluation (Rajesh et al., 2012).

Properties

IUPAC Name |

1-[1-(3-chlorobenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN3O3/c19-13-3-1-2-12(10-13)17(24)20-8-6-14(7-9-20)21-11-16(23)22(18(21)25)15-4-5-15/h1-3,10,14-15H,4-9,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJRMWXLFCMWAKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methoxyphenyl)-2-[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetamide](/img/structure/B2384961.png)

![7-Chloro-1-ethyl-5-isopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2384965.png)

![3-(2-fluorophenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2384971.png)

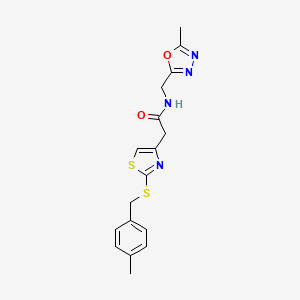

![(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(pyridin-3-yl)methanone](/img/structure/B2384973.png)

![3-Ethyl-8-(3-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2384976.png)

![(Z)-2-Cyano-N-(4-ethoxyphenyl)-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide](/img/structure/B2384977.png)

![1-[2,5-Dimethyl-1-(4-methylphenyl)-3-pyrrolyl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone](/img/structure/B2384979.png)